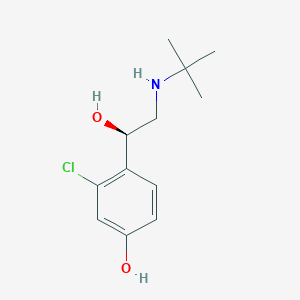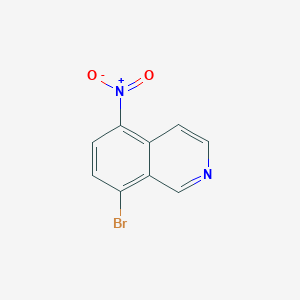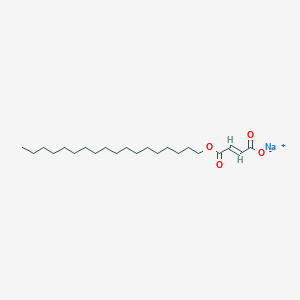
Meluadrine
Übersicht
Beschreibung
Meluadrine ist ein Beta-Adrenorezeptor-Agonist mit Tokolytischer Aktivität. Es bindet an und aktiviert Beta-2-Adrenorezeptoren der Myometrium-Glatten Muskulatur in der Gebärmutter, wodurch die Adenylatcyclase aktiviert wird, ein Enzym, das die Umwandlung von Adenosintriphosphat in cyclisches 3’,5’-Adenosinmonophosphat katalysiert . Diese Verbindung ist ein potenter Agonist von Beta-2-Adrenorezeptoren und ist einer der Metaboliten von Tulobuterol .
Herstellungsmethoden
This compound kann durch verschiedene Syntheserouten hergestellt werden. Eine der Methoden beinhaltet die Racemisierung von Meluadrin-Tartrat in wässriger Lösung. Die Kinetik der Racemisierung wurde mittels Hochleistungsflüssigkeitschromatographie in einem pH-Bereich von 1,2 bis 12 bei verschiedenen Temperaturen (40, 60 und 80 °C) untersucht. Die Racemisierung wurde verfolgt, indem sowohl das verbleibende ®-Enantiomer als auch das gebildete (S)-Enantiomer von this compound gemessen wurden . Industrielle Produktionsmethoden beinhalten typischerweise die Synthese von Meluadrin-Tartrat, das anschließend gereinigt und für verschiedene Anwendungen verarbeitet wird .
Vorbereitungsmethoden
Meluadrine can be synthesized through various synthetic routes. One of the methods involves the racemization of this compound tartrate in aqueous solution. The kinetics of racemization were investigated by high-performance liquid chromatography over a pH range of 1.2 to 12 at different temperatures (40, 60, and 80°C). The racemization was followed by measuring both the residual ®-enantiomer and formed (S)-enantiomer of this compound . Industrial production methods typically involve the synthesis of this compound tartrate, which is then purified and processed for various applications .
Analyse Chemischer Reaktionen
Meluadrine unterliegt verschiedenen Arten von chemischen Reaktionen, einschließlich Racemisierung, die vom Dissoziationszustand der phenolischen und Aminogruppen abhängt. Das Racemisierungsraten-pH-Profil zeigt eine minimale Racemisierungsratenkonstante zwischen pH 4 und 6, wobei die Ratenkonstante mit abnehmendem pH unter pH 3 schnell ansteigt. Im basischen Bereich zeigt die Racemisierungsratenkonstante ein Maximum bei etwa pH 9 . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Phosphatpuffer-Methanol-Gemische und spezifische Temperatureinstellungen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind das ®-Enantiomer und das (S)-Enantiomer von this compound .
Wissenschaftliche Forschungsanwendungen
Meluadrine hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung. Es wird zur Untersuchung von Beta-Adrenorezeptoren und ihrer Rolle in verschiedenen physiologischen Prozessen verwendet. In der Chemie wird es verwendet, um die Racemisierungskinetik von Beta-Adrenorezeptor-Agonisten zu untersuchen. In Biologie und Medizin wird this compound verwendet, um seine Auswirkungen auf die Myometrium-Glatten Muskeln und sein Potenzial als tokolytisches Mittel zu untersuchen . Darüber hinaus wird es bei der Entwicklung neuer Therapeutika eingesetzt, die auf Beta-2-Adrenorezeptoren abzielen .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an Beta-2-Adrenorezeptoren bindet und diese aktiviert. Diese Aktivierung führt zur Stimulation der Adenylatcyclase, die die Umwandlung von Adenosintriphosphat in cyclisches 3’,5’-Adenosinmonophosphat katalysiert. Der Anstieg der cyclischen 3’,5’-Adenosinmonophosphat-Spiegel führt zur Relaxation der Myometrium-Glatten Muskulatur, wodurch die spontanen rhythmischen Kontraktionen der Gebärmutter gehemmt werden . Die molekularen Zielstrukturen, die an diesem Mechanismus beteiligt sind, umfassen Beta-2-Adrenorezeptoren und Adenylatcyclase .
Wirkmechanismus
Meluadrine exerts its effects by binding to and activating beta-2 adrenergic receptors. This activation leads to the stimulation of adenyl cyclase, which catalyzes the conversion of adenosine triphosphate to cyclic-3’,5’-adenosine monophosphate. The increase in cyclic-3’,5’-adenosine monophosphate levels results in the relaxation of myometrial smooth muscle, thereby inhibiting spontaneous rhythmic contractions of the uterus . The molecular targets involved in this mechanism include beta-2 adrenergic receptors and adenyl cyclase .
Vergleich Mit ähnlichen Verbindungen
Meluadrine ähnelt anderen Beta-Adrenorezeptor-Agonisten wie Tulobuterol, seiner Stammverbindung . this compound ist einzigartig in seiner spezifischen Bindungsaffinität und Aktivierung von Beta-2-Adrenorezeptoren. Andere ähnliche Verbindungen umfassen Ritodrin und Terbutalin, die ebenfalls als Beta-Adrenorezeptor-Agonisten wirken, sich aber in ihrer chemischen Struktur und pharmakologischen Eigenschaften unterscheiden . Die Einzigartigkeit von this compound liegt in seiner spezifischen Racemisierungskinetik und seinem Potenzial als tokolytisches Mittel .
Eigenschaften
IUPAC Name |
4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2/c1-12(2,3)14-7-11(16)9-5-4-8(15)6-10(9)13/h4-6,11,14-16H,7H2,1-3H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXBJWRFCNRAPA-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=C(C=C(C=C1)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](C1=C(C=C(C=C1)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048810 | |
| Record name | Meluadrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134865-33-1 | |
| Record name | Meluadrine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134865331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meluadrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MELUADRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYC8314117 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)





![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)

